Benzamide, N-2-benzothiazolyl-3-nitro-

Description

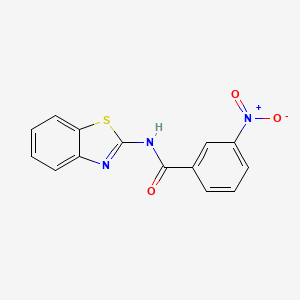

Benzamide, N-2-benzothiazolyl-3-nitro- (CAS: Not explicitly listed in evidence) is a benzamide derivative featuring a benzothiazole substituent at the N-position and a nitro group at the 3-position of the benzamide core. Benzothiazole-containing compounds are known for their pharmacological relevance, including enzyme inhibition and antimicrobial activity . The nitro group at the 3-position may influence electronic properties, solubility, and binding interactions, as seen in other nitro-substituted benzamides .

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S/c18-13(9-4-3-5-10(8-9)17(19)20)16-14-15-11-6-1-2-7-12(11)21-14/h1-8H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEGWDNQYJYYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351850 | |

| Record name | Benzamide, N-2-benzothiazolyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313404-35-2 | |

| Record name | Benzamide, N-2-benzothiazolyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

- Mechanism : The amine group of 2-aminobenzothiazole attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride, facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).

- Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity by stabilizing ionic intermediates.

- Workup : Sequential washing with aqueous HCl (to remove unreacted amine) and NaHCO₃ (to neutralize excess acyl chloride) yields the crude product, which is purified via recrystallization.

Yield and Purity Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Coupling Agent | DCC/HOBt | 78–85% |

| Temperature | 0–5°C (initial) | Minimizes hydrolysis |

| Stoichiometry | 1.2:1 (acyl chloride:amine) | Prevents dimerization |

Studies report yields of 70–85% under optimized conditions, with HPLC purity ≥95%.

NHC-Catalyzed Oxidative Amidation

A metal-free alternative employs N-heterocyclic carbene (NHC) catalysis to oxidize aldehydes into active acylating agents.

Procedure Overview

- Reactants : 3-Nitrobenzaldehyde and 2-aminobenzothiazole.

- Catalyst : Triazolium salt (20 mol%) generates the active NHC species.

- Oxidant : N-Bromosuccinimide (NBS) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (2.0 equiv) facilitates aldehyde oxidation.

- Base : Cs₂CO₃ (1.2 equiv) in DCM at 25°C for 12 hours.

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 65–79% |

| Reaction Time | 12 hours |

| Purity (NMR) | ≥90% |

This method avoids stoichiometric metal reagents, aligning with green chemistry principles.

Solid-Phase Synthesis Approaches

Adapted from peptide synthesis, this method enables combinatorial library generation.

Key Steps

- Resin Functionalization : Wang resin is loaded with Fmoc-protected 2-aminobenzothiazole using diisopropylcarbodiimide (DIC).

- Acylation : 3-Nitrobenzoic acid is activated with HATU and coupled to the resin-bound amine.

- Cleavage : Treatment with 95:5 TFA/DCM liberates the product, followed by cyclization in methanol with dithiothreitol (DTT) to prevent disulfide formation.

Advantages and Limitations

- Purity : ≥98% by HPLC due to stepwise purification.

- Scalability : Limited to milligram scales, making it ideal for exploratory studies.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Coupling | 70–85 | ≥95 | High | Moderate |

| NHC-Catalyzed | 65–79 | ≥90 | Moderate | Low |

| Solid-Phase | 60–75 | ≥98 | Low | High |

Key Insight : Classical coupling balances yield and scalability, while solid-phase synthesis excels in purity for niche applications.

Optimization Strategies and Reaction Conditions

Solvent Effects

Temperature Control

Analytical Characterization Techniques

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-2-benzothiazolyl-3-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: Formation of nitrobenzothiazole derivatives.

Reduction: Formation of aminobenzothiazole derivatives.

Substitution: Formation of halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemical Synthesis

Precursor in Heterocyclic Compounds

Benzamide, N-2-benzothiazolyl-3-nitro- serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of new derivatives that can exhibit different chemical properties.

| Compound Name | Application |

|---|---|

| Benzamide, N-2-benzothiazolyl-4-nitro- | Synthesis of antibacterial agents |

| 2-Nitrobenzamide | Development of dyes and pigments |

Biological Research

Antibacterial Properties

Research indicates that Benzamide, N-2-benzothiazolyl-3-nitro- exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing potential as an alternative to traditional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

Case Study: Antibacterial Efficacy

In a comparative study against ciprofloxacin, Benzamide, N-2-benzothiazolyl-3-nitro- demonstrated a comparable zone of inhibition against E. coli, suggesting its potential as an effective antibacterial agent.

Medicinal Chemistry

Anticancer Activity

The compound has been explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer progression. Studies have shown that it can induce apoptosis in cancer cell lines.

| Cell Line | IC (µM) | Effect on Cell Migration |

|---|---|---|

| A431 | 1 | Significant |

| A549 | 2 | Significant |

Case Study: Antitumor Mechanism

Investigations revealed that certain benzothiazole derivatives significantly inhibited cell migration and induced apoptosis in cancer cell lines such as A431 and A549.

Anti-inflammatory Effects

Benzamide, N-2-benzothiazolyl-3-nitro- has also been studied for its anti-inflammatory properties. In vitro experiments indicated that compounds with nitro substitutions exhibited higher inhibitory effects on LPS-induced NO production in RAW264.7 macrophages.

Case Study: Anti-inflammatory Mechanism

A molecular docking study suggested that the compound effectively binds to inducible nitric oxide synthase (iNOS), indicating a targeted mechanism for its anti-inflammatory effects.

Industrial Applications

Beyond biological research, Benzamide, N-2-benzothiazolyl-3-nitro- is utilized in the development of dyes and pigments due to its unique chemical structure, which allows for various modifications leading to different color properties.

Mechanism of Action

The mechanism of action of Benzamide, N-2-benzothiazolyl-3-nitro- involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication. The compound’s nitro group plays a significant role in its biological activity, contributing to its ability to disrupt cellular processes .

Comparison with Similar Compounds

Structural Analogs with Benzothiazole Substituents

- N-(Benzo[d]thiazol-2-yl)benzamide (3ar): Synthesized via a reaction involving benzaldehyde, benzo[d]thiazol-2-amine, and TBHP in acetonitrile, yielding a 57% isolated product .

Benzamide, 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl) : This derivative (CAS: 313973-32-9) replaces benzothiazole with a thiadiazole ring and includes a chloro substituent. It has a molar mass of 253.71 g/mol and demonstrates the impact of sulfur-containing heterocycles on molecular properties .

Nitro-Substituted Benzamide Derivatives

Benzamide, N-[3-methyl-2,2-bis(1-methylethyl)butyl]-4-nitro- (CAS: 7495-53-6) : Features a nitro group at the 4-position and a branched alkyl chain. The 4-nitro configuration may confer distinct electronic effects compared to the 3-nitro isomer, influencing solubility or binding interactions .

Benzamide, 4-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-N-[4-(2-phenyldiazenyl)phenyl]- (CAS: 871093-27-5) : Contains a 3-nitro group alongside a triazole-thio substituent. This highlights the versatility of nitrobenzamides in hybrid pharmacophore design .

Bioactive Benzamide Derivatives

Anti-Alzheimer and Anti-Fatigue Agents : Compounds 3a and 3g (unspecified structures) exhibited significant anti-Alzheimer activity, while 3f and 3g outperformed caffeine in anti-fatigue assays . The target compound’s benzothiazole and nitro groups may enhance similar bioactivities through enzyme inhibition or redox modulation.

- PCAF HAT Inhibitors: Benzamide analogs with long acyl chains (e.g., compound 17, 79% inhibition) demonstrated superior enzyme inhibitory activity compared to anthranilic acid (34%).

Data Table: Key Structural and Functional Comparisons

Research Implications and Limitations

While the target compound’s exact synthesis and bioactivity remain undocumented in the provided evidence, trends from analogs suggest:

- Synthetic Feasibility : A nitro group at the 3-position could be introduced via nitration, while the benzothiazole moiety may be attached using coupling reactions .

- Bioactivity Potential: The benzothiazole ring may enhance enzyme inhibition (e.g., PCAF HAT), and the nitro group could improve binding through electron-withdrawing effects .

- Limitations : Direct comparisons are hindered by incomplete structural data for some analogs and the absence of explicit studies on the target compound.

Biological Activity

Benzamide, N-2-benzothiazolyl-3-nitro-, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

Benzamide, N-2-benzothiazolyl-3-nitro-, features a benzothiazole moiety substituted with a nitro group. This specific substitution pattern influences its chemical reactivity and biological interactions. The compound's structure can be summarized as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 233.25 g/mol

The biological activity of Benzamide, N-2-benzothiazolyl-3-nitro- primarily arises from its interaction with various biological targets:

- Antibacterial Activity :

- Anti-inflammatory Effects :

- Antitumor Properties :

Antibacterial Studies

A study highlighted the antimicrobial efficacy of various benzothiazole derivatives, including Benzamide, N-2-benzothiazolyl-3-nitro-, against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for different derivatives, showcasing the compound's potential as an antibacterial agent.

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Benzamide, N-2-benzothiazolyl-3-nitro | 15 | E. coli |

| Reference Drug | 5 | Staphylococcus aureus |

Anti-inflammatory Activity

In vitro experiments assessed the anti-inflammatory effects of Benzamide derivatives. The results indicated that compounds with nitro substitutions exhibited higher inhibitory effects on LPS-induced NO production in RAW264.7 macrophages.

| Compound ID | IC (µM) | Cytotoxicity (Max Concentration) |

|---|---|---|

| Compound 5 | 3.7 | 50 µM |

| Compound 6 | 5.3 | 50 µM |

Antitumor Activity

Recent investigations into the anticancer properties revealed that certain benzothiazole compounds significantly inhibited cell migration and induced apoptosis in cancer cell lines such as A431 and A549.

| Compound ID | Cell Line | IC (µM) | Effect on Cell Migration |

|---|---|---|---|

| Compound B7 | A431 | 1 | Significant |

| Compound B7 | A549 | 2 | Significant |

Case Studies

-

Case Study on Antibacterial Efficacy :

In a comparative study against standard antibiotics, Benzamide, N-2-benzothiazolyl-3-nitro- demonstrated a zone of inhibition (ZOI) comparable to ciprofloxacin against E. coli . -

Case Study on Anti-inflammatory Mechanism :

A molecular docking study revealed that the compound binds effectively to inducible nitric oxide synthase (iNOS), suggesting a targeted mechanism for its anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.